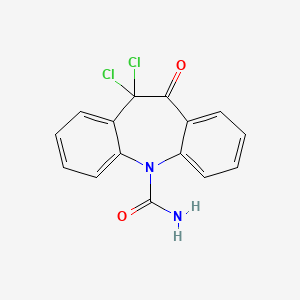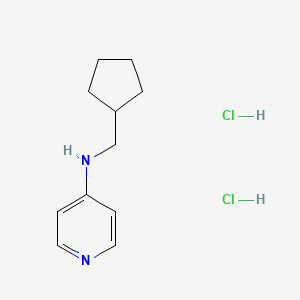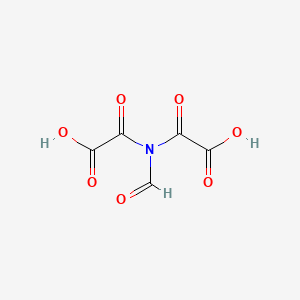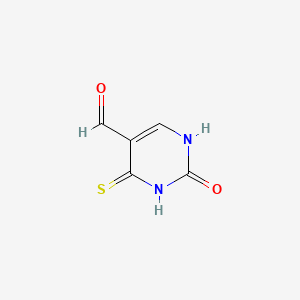
11,11-二氯奥卡西平
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
抗癫痫特性
11,11-二氯奥卡西平与卡马西平密切相关,用作抗癫痫药物。它在控制癫痫发作和稳定神经元活动方面显示出疗效。 研究人员已经探索了其在治疗癫痫中的作用机制、药代动力学和安全性概况 .
神经性疼痛管理
研究已经调查了11,11-二氯奥卡西平在缓解神经性疼痛方面的潜力。它对电压门控钠通道的调节以及对神经递质释放的影响有助于其镇痛特性。 研究人员继续探索其在慢性疼痛状况中的应用 .
双相情感障碍
鉴于其与卡马西平的结构相似性,11,11-二氯奥卡西平已被探索为双相情感障碍的稳定情绪药。研究人员调查了其对情绪波动、躁狂和抑郁发作的影响。 然而,需要更多临床试验来确定其疗效 .
抗癌潜力
新兴证据表明,11,11-二氯奥卡西平可能具有抗癌特性。它影响细胞增殖、凋亡和血管生成途径。 研究人员研究了其对各种癌细胞系和动物模型的影响 .
神经保护
该化合物调节离子通道和减少氧化应激的能力已导致对其神经保护作用的研究。 研究人员正在探索其在阿尔茨海默病和帕金森病等神经退行性疾病中的潜力 .
精神疾病
除了双相情感障碍之外,11,11-二氯奥卡西平还在其他精神疾病中得到研究。这些包括焦虑症、精神分裂症和注意力缺陷多动障碍(ADHD)。 它对神经递质系统的影响令人关注 .
安全和危害
The safety data sheet for oxcarbazepine, a related compound, indicates that it can reduce the sodium in your body to dangerously low levels, which can cause a life-threatening electrolyte imbalance . It is advised to seek medical treatment if symptoms such as nausea, lack of energy, confusion, severe weakness, muscle pain, or increased seizures occur .
作用机制
Target of Action
The primary target of 11,11-Dichloro Oxcarbazepine, like its parent compound Oxcarbazepine, is the voltage-sensitive sodium channels in the brain . These channels play a crucial role in the propagation of action potentials along neurons, which is a fundamental process in the transmission of signals in the nervous system .
Mode of Action
11,11-Dichloro Oxcarbazepine, and its active metabolite Monohydroxy Derivative (MHD), exert their antiepileptic effects by blocking these voltage-sensitive sodium channels . By doing so, they stabilize the hyperexcited neuronal membranes, inhibit repetitive neuronal firing, and decrease the propagation of synaptic impulses . This action is believed to prevent the spread of seizures . Additionally, Oxcarbazepine and MHD also increase potassium conductance and modulate the activity of high-voltage activated calcium channels .
Biochemical Pathways
It is known that the compound’s antiepileptic activity is largely attributed to its active metabolite, mhd . The formation of MHD involves the reduction of Oxcarbazepine by several members of the aldo-keto reductase family of cytosolic liver enzymes .
Pharmacokinetics
Oxcarbazepine is rapidly and extensively metabolized in the liver to its active metabolite, MHD . MHD undergoes further metabolism via glucuronide conjugation . A small percentage of the dose is oxidized to the 10,11-dihydroxy metabolite (DHD), which is inactive . The majority of the serum concentration appears as MHD, with a small percentage as unchanged Oxcarbazepine, and the rest as minor metabolites . The drug is primarily excreted in the urine .
Result of Action
The result of the action of 11,11-Dichloro Oxcarbazepine is a reduction in the incidence of seizures in epilepsy . This is achieved by inhibiting the abnormal electrical activity in the brain that leads to seizures . There have been rare reports of Oxcarbazepine resulting in the development of hematologic abnormalities, including agranulocytosis and aplastic anemia .
生化分析
Biochemical Properties
It is known that Oxcarbazepine, the parent compound, exerts its effects primarily through its active metabolite, 10-monohydroxy derivative (MHD) . It is plausible that 11,11-Dichloro Oxcarbazepine may interact with similar enzymes, proteins, and other biomolecules as Oxcarbazepine and its metabolites.
Cellular Effects
Oxcarbazepine and its active metabolite MHD have been shown to block voltage-sensitive sodium channels, stabilizing hyperexcited neuronal membranes, inhibiting repetitive firing, and decreasing the propagation of synaptic impulses . These actions are believed to prevent the spread of seizures .
Molecular Mechanism
The exact molecular mechanism of 11,11-Dichloro Oxcarbazepine is unclear. Oxcarbazepine and its active metabolite MHD exert their antiepileptic effects primarily through the blockade of voltage-gated sodium channels . This action stabilizes hyperexcited neuronal membranes, inhibits repetitive neuronal firing, and decreases the propagation of synaptic impulses .
Temporal Effects in Laboratory Settings
Oxcarbazepine has been shown to have potent antiepileptic activity in animal models, comparable to that of carbamazepine and phenytoin .
Dosage Effects in Animal Models
Oxcarbazepine dosage guidelines for the treatment of partial-onset seizures in adults and children have been established .
Metabolic Pathways
Oxcarbazepine is rapidly reduced by cytosolic enzymes in the liver to its active metabolite MHD . This step is mediated by cytosolic arylketone reductases . MHD is then eliminated by conjugation with glucuronic acid .
Transport and Distribution
Oxcarbazepine and its active metabolite MHD are known to be substrates of P-glycoprotein (Pgp), a protein that pumps them out of cells .
属性
IUPAC Name |
5,5-dichloro-6-oxobenzo[b][1]benzazepine-11-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2/c16-15(17)10-6-2-4-8-12(10)19(14(18)21)11-7-3-1-5-9(11)13(15)20/h1-8H,(H2,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCNKGXLGJJUKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C3=CC=CC=C3N2C(=O)N)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[(5S,11S,14S)-11-{3-[(Diaminomethylidene)amino]propyl}-14-methyl-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentaazabicyclo[15.3.1]henicosa-1(21),17,19-trien-5-yl]acetic acid](/img/structure/B583047.png)




![manganese(3+);3-[[(1S,2S)-2-[[3-oxido-4-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]methylideneamino]-1,2-diphenylethyl]iminomethyl]-1-(2-phenylnaphthalen-1-yl)naphthalen-2-olate;acetate](/img/structure/B583060.png)
![3-Methylhexahydro-1H-pyrrolo[1,2-c]imidazole](/img/structure/B583064.png)
